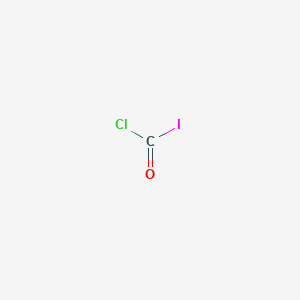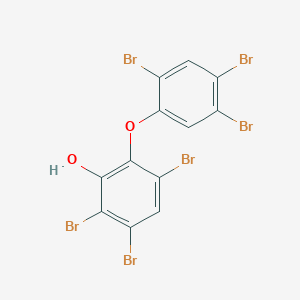
Methyl 5-pentyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the class of pyrrole esters. Pyrrole esters are known for their aromatic properties and are often used in various industrial applications, including the food, fragrance, and pharmaceutical industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-pentyl-1H-pyrrole-2-carboxylate typically involves the transesterification of methyl 1H-pyrrole-2-carboxylate with pentyl alcohol. This reaction is catalyzed by enzymes such as lipases, which offer advantages like selectivity, specificity, and mild reaction conditions . The reaction conditions include:
Solvent: Organic solvents like toluene or hexane.
Temperature: Moderate temperatures around 40-60°C.
Catalyst: Lipase enzymes like Novozym 435.
Reaction Time: Several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar enzymatic processes. The use of biocatalysts in industrial settings is advantageous due to their reusability and the production of purer products with fewer by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-pentyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-pentyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 5-pentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1H-pyrrole-2-carboxylate: Lacks the pentyl group, resulting in different chemical properties and applications.
Butyl 1H-pyrrole-2-carboxylate: Similar structure but with a butyl group instead of a pentyl group, leading to variations in its aromatic properties.
Benzhydryl 1H-pyrrole-2-carboxylate: Contains a benzhydryl group, which significantly alters its chemical behavior and applications.
Uniqueness
Methyl 5-pentyl-1H-pyrrole-2-carboxylate is unique due to its pentyl group, which enhances its solubility, stability, and potential for various applications in different industries .
Propiedades
Número CAS |
919123-86-7 |
|---|---|
Fórmula molecular |
C11H17NO2 |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
methyl 5-pentyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-4-5-6-9-7-8-10(12-9)11(13)14-2/h7-8,12H,3-6H2,1-2H3 |
Clave InChI |
XSPGCOGTXUNKJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(N1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


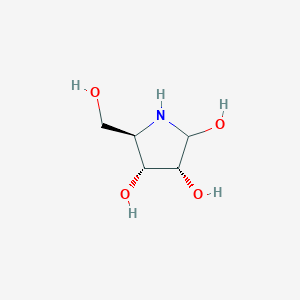

![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
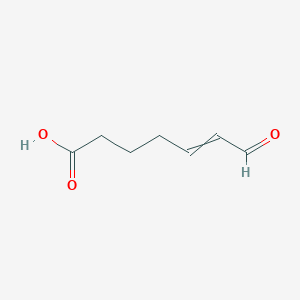

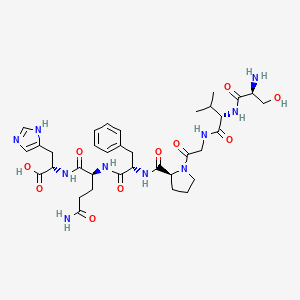

![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)

